molecular formula C7H16Cl2N2 B1145709 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 1402430-53-8

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B1145709
CAS No.: 1402430-53-8
M. Wt: 126.207292
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 126.207292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Applications :

    • 3,7-Diazabicyclo[3.3.1]nonane derivatives have been identified as ligands for nicotinic acetylcholine receptors (nAChRs), with potential applications in neurological disorders. These compounds displayed higher affinities and subtype selectivity for α4β2(∗) receptors, with diverse activation profiles in electrophysiological responses (Eibl et al., 2013).
    • Certain derivatives exhibited strong class III antiarrhythmic activity in post-infarction dog models, indicating potential applications in cardiac arrhythmias (Garrison et al., 1996).
    • A study found that 3,7-diazabicyclo[3.3.1]nonane derivatives exhibit local anesthetic activity and low toxicity, suggesting their potential in pain management (Malmakova et al., 2021).
  • Neurological and Cognitive Applications :

    • Derivatives based on 3,7-diazabicyclo[3.3.1]nonane have shown promise in treating cognitive impairments and in the rehabilitation of patients with acute brain hypoxia. These compounds are capable of passing through the blood-brain barrier, highlighting their potential in neuropharmacology (Brkich et al., 2020).
    • A novel derivative was found to be a potent positive allosteric modulator of AMPA receptors of the CNS, demonstrating potential for treating psycho-neurological diseases (Grigoriev et al., 2019).
  • Chemical and Structural Studies :

    • Structural and conformational studies of amides derived from 3,7-diazabicyclo[3.3.1]nonane have been conducted, providing insights into the chemical properties and potential applications of these compounds in various chemical processes (Fernández et al., 1992).
  • Drug Delivery Systems :

    • 3,7-Diazabicyclo[3.3.1]nonane derivatives have been explored as components in liposomal delivery systems, demonstrating their potential in controlled drug release mechanisms (Veremeeva et al., 2021).
  • Pharmacokinetics and Bioavailability Studies :

    • The pharmacokinetics and bioavailability of a 3,7-diazabicyclo[3.3.1]nonane derivative were studied, indicating its potential for oral administration in pharmaceutical formulations (Brkich et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride are AMPA receptors . These receptors are a type of glutamate receptor, which are involved in fast synaptic transmission in the central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator of AMPA receptors . This means that it enhances the activity of these receptors, but only in the presence of their natural ligand, glutamate . It binds to AMPA receptors at a fundamentally different location than other known positive allosteric modulators .

Biochemical Pathways

The activation of AMPA receptors by this compound facilitates glutamatergic neurotransmission in the central nervous system . This can have various downstream effects, including the induction of neurotrophic factors BDNF and NGF, which are responsible for the survival of existing functioning neurons, as well as growth and differentiation, and the formation of new synapses .

Result of Action

The activation of AMPA receptors by this compound can have various molecular and cellular effects. It has been shown to have a cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . It may also accelerate the period of convalescence after neurodegenerative states, exhibit an antidepressant effect, and have neuroprotective properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s storage temperature is 4 degrees Celsius Other factors such as pH, presence of other substances, and specific conditions within the body could also potentially influence its action

Properties

IUPAC Name

3,7-diazabicyclo[3.3.1]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-6-2-8-4-7(1)5-9-3-6;;/h6-9H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILZEHFTWOTZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402430-53-8
Record name 3,7-diazabicyclo[3.3.1]nonane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does Tedisamil impact cardiac electrophysiology, and what potential benefits does this hold for treating heart conditions?

A1: Tedisamil exhibits its effects by prolonging the ventricular effective refractory period (ERP) without significantly affecting ventricular conduction velocity []. The ERP represents the time during which the heart muscle cannot respond to further electrical stimulation, essentially acting as a protective mechanism against irregular heartbeats. By extending this period, Tedisamil may help prevent the initiation and propagation of life-threatening arrhythmias, particularly ventricular fibrillation, a chaotic heart rhythm often associated with sudden cardiac death. This mechanism is particularly relevant in the context of myocardial infarction, where damaged heart tissue is more susceptible to electrical instability. Research has shown that Tedisamil increased the ERP in a canine model of sudden cardiac death, demonstrating its potential as a therapeutic agent for preventing arrhythmias in at-risk individuals [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.